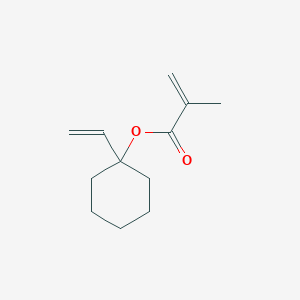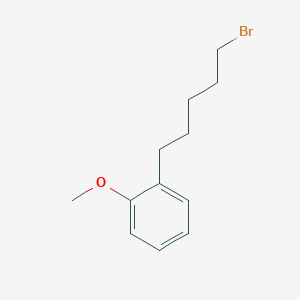
(E)-2-Hexenyl (Z)-3-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hexenyl (Z)-3-hexenoate is an organic compound characterized by the presence of both E and Z geometric isomers. This compound is a type of ester, which is commonly found in various natural products and synthetic materials. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hexenyl (Z)-3-hexenoate typically involves the esterification reaction between (E)-2-hexenol and (Z)-3-hexenoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hexenyl (Z)-3-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
(E)-2-Hexenyl (Z)-3-hexenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-Hexenyl (Z)-3-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it can act as a signaling molecule in plants, influencing growth and defense responses.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Hexenyl acetate: Another ester with a similar structure but different functional groups.
(Z)-3-Hexenyl acetate: Similar in structure but with different geometric isomerism.
Hexyl acetate: A related ester with a different carbon chain length.
Uniqueness
(E)-2-Hexenyl (Z)-3-hexenoate is unique due to its specific combination of E and Z isomers, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industries, where specific isomeric forms are often desired for their characteristic scents.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] (Z)-hex-3-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h6-9H,3-5,10-11H2,1-2H3/b8-6-,9-7+ |
InChI Key |
JNQWJWVBGRTRTA-MKKAVFGOSA-N |
Isomeric SMILES |
CCC/C=C/COC(=O)C/C=C\CC |
Canonical SMILES |
CCCC=CCOC(=O)CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742965.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742976.png)




![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)





![Bicyclo[1.1.0]butan-1-ylmethanol](/img/structure/B11743047.png)
